molecular formula C7H16ClNO2 B1471120 3-[Ethyl(methyl)amino]butanoic acid hydrochloride CAS No. 1609399-82-7

3-[Ethyl(methyl)amino]butanoic acid hydrochloride

Cat. No.: B1471120
CAS No.: 1609399-82-7
M. Wt: 181.66 g/mol
InChI Key: QNNTZQBVRXAFJM-UHFFFAOYSA-N
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Description

3-[Ethyl(methyl)amino]butanoic acid hydrochloride is a quaternary ammonium salt derivative of butanoic acid, featuring an ethyl-methylamino substituent at the 3-position.

Properties

IUPAC Name

3-[ethyl(methyl)amino]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-8(3)6(2)5-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNTZQBVRXAFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(C)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 3-[Ethyl(methyl)amino]butanoic acid hydrochloride involves the alkylation of 3-aminobutanoic acid or its derivatives with ethyl and methyl groups under controlled conditions, followed by conversion to the hydrochloride salt.

  • Stepwise Alkylation Method:

    • The starting material, 3-aminobutanoic acid, undergoes sequential alkylation with ethyl iodide and methyl iodide in the presence of a base such as sodium bicarbonate.
    • This reaction typically proceeds under mild heating to facilitate nucleophilic substitution on the amino group.
    • Subsequent treatment with hydrochloric acid converts the free amine into the hydrochloride salt, enhancing stability and crystallinity.
  • Protection-Deprotection Strategy:

    • To improve selectivity and yield, the amino group can be protected using tert-butoxycarbonyl (Boc) groups before alkylation.
    • After the alkylation step, acidic conditions (HCl) remove the Boc protecting group, yielding the desired tertiary amine hydrochloride.
  • Ester-Imine Intermediate Formation:

    • An alternative approach involves formation of an ester-imine intermediate from 3-aminobutanoic acid.
    • This intermediate undergoes hydrolysis under acidic conditions to yield the target compound.

These methods are designed to control the regio- and stereochemistry of the product, minimize side reactions, and ensure high purity of the final hydrochloride salt.

Industrial Production Methods

Industrial-scale synthesis leverages automated reactors to maintain consistent reaction conditions and product quality. Key features include:

  • Automated Reactor Systems:

    • Continuous or batch reactors with precise temperature, pH, and mixing controls.
    • Automated dosing of reagents to ensure stoichiometric accuracy.
  • Quality Control Measures:

    • In-process monitoring using chromatographic techniques such as HPLC to ensure ≥98% purity.
    • Elemental analysis to confirm chloride content for hydrochloride salt verification.
  • Scalability Considerations:

    • Optimization of reaction times and temperatures to maximize yield.
    • Use of solvents and reagents that facilitate easy separation and purification.

The industrial process typically mirrors the laboratory synthetic routes but is optimized for throughput and regulatory compliance.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Purpose/Outcome
Alkylation Ethyl iodide, methyl iodide, NaHCO₃, mild heat Introduce ethyl and methyl groups on amino nitrogen
Protection (optional) Boc anhydride, base (e.g., triethylamine) Protect amine to prevent side reactions during alkylation
Deprotection HCl (aqueous or gaseous) Remove Boc group and form hydrochloride salt
Ester-imine formation Esterification reagents, acid hydrolysis Alternative intermediate formation route
Purification Recrystallization, column chromatography Obtain pure hydrochloride salt

Analytical and Purity Confirmation Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • $$^{1}H$$-NMR in solvents like DMSO-d6 identifies ethyl (quartet near δ 1.02 ppm) and methyl (singlet near δ 2.54 ppm) substituents.
    • Broad singlets near δ 9.00 ppm indicate tertiary amine protons.
  • High-Performance Liquid Chromatography (HPLC):

    • UV detection using C18 columns with acetonitrile/water mobile phases containing 0.1% trifluoroacetic acid.
    • Purity threshold is ≥98% for pharmaceutical standards.
  • Elemental Analysis:

    • Verification of chloride content by titration or ion chromatography confirms hydrochloride salt stoichiometry.

These analytical methods ensure the structural integrity and purity of the synthesized compound.

Research Findings and Optimization

  • Studies show that stepwise alkylation with control over pH and temperature yields high selectivity for the tertiary amine product.
  • Protection-deprotection strategies improve yield by minimizing side reactions during alkylation.
  • Industrial synthesis benefits from automation to maintain batch-to-batch consistency.
  • Hydrolysis of ester-imine intermediates provides an alternative synthetic pathway with high yields.
  • Safety protocols, including the use of personal protective equipment and fume hoods, are essential due to the reactive nature of alkylating agents and hydrochloric acid.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Stepwise Alkylation 3-Aminobutanoic acid Ethyl iodide, methyl iodide, NaHCO₃, HCl Simple, direct synthesis Requires careful control of conditions to avoid over-alkylation
Protection-Deprotection Boc-protected 3-aminobutanoic acid Boc anhydride, alkyl iodides, HCl High selectivity and yield Additional steps increase complexity and cost
Ester-Imine Intermediate Route 3-Aminobutanoic acid Esterification reagents, acid hydrolysis Alternative pathway, good yields More complex reaction sequence
Industrial Automated Synthesis Same as above Automated reactors, quality control reagents Scalable, consistent product quality Requires specialized equipment

This comprehensive overview of preparation methods for 3-[Ethyl(methyl)amino]butanoic acid hydrochloride integrates diverse research findings and industrial practices, offering a professional and authoritative guide for chemists and pharmaceutical scientists engaged in the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(methyl)amino]butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[Ethyl(methyl)amino]butanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its effects on neurotransmitter systems and its potential role in modulating neural activity.

    Medicine: It is widely used in the treatment of epilepsy and neuropathic pain, providing relief by modulating the activity of certain neurotransmitters.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-[Ethyl(methyl)amino]butanoic acid hydrochloride involves its interaction with voltage-gated calcium channels in the nervous system. By binding to these channels, the compound inhibits the release of excitatory neurotransmitters, thereby reducing neuronal excitability and providing therapeutic effects in conditions like epilepsy and neuropathic pain.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 3-[Ethyl(methyl)amino]butanoic acid hydrochloride with analogs:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications/Notes References
3-[Ethyl(methyl)amino]butanoic acid HCl* C7H16ClNO2 (estimated) Carboxylic acid, ethyl-methylamino ~181.67 (estimated) Likely intermediate in drug synthesis
Ethyl 3-methyl-3-(methylamino)butanoate HCl C8H17NO2·HCl Ester, methylamino 195.69 Research chemical; ester may aid prodrug design
3-(Dimethylamino)butanoic acid HCl C6H14ClNO2 Carboxylic acid, dimethylamino 167.63 Polar solvent solubility; synthetic intermediate
4-Amino-3-hydroxy Butanoic Acid Methyl Ester HCl C5H12ClNO3 Ester, amino, hydroxy 169.61 Protecting group strategies; analytical standards
Metabutoxycaine HCl C17H28N2O2·HCl Benzoate ester, diethylaminoethyl 344.88 Local anesthetic (historical use)

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit high water solubility. For example, 3-(dimethylamino)butanoic acid HCl is stored at room temperature, suggesting stability in polar solvents .
  • Boiling/Melting Points: Limited data, but ethyl ester analogs (e.g., ) have higher volatility due to ester groups compared to carboxylic acids.

Critical Analysis of Divergences

  • Aromatic vs. Aliphatic Side Chains: Metabutoxycaine HCl () contains a bulky aromatic group, conferring pharmacological activity, whereas aliphatic analogs (e.g., 3-(dimethylamino)butanoic acid HCl) are simpler and more reactive .
  • Functional Group Impact: The hydroxy group in 4-Amino-3-hydroxy Butanoic Acid Methyl Ester HCl introduces additional hydrogen-bonding capacity, altering solubility and reactivity compared to the target compound .

Biological Activity

3-[Ethyl(methyl)amino]butanoic acid hydrochloride, also known as a derivative of β-amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant research findings, and potential therapeutic applications.

  • Molecular Formula : C7H16ClNO2
  • Molecular Weight : 179.66 g/mol
  • CAS Number : 75530850

The biological activity of 3-[Ethyl(methyl)amino]butanoic acid hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of both ethyl and methyl groups on the amino moiety enhances its lipophilicity, which may facilitate better membrane permeability and receptor binding.

  • Enzyme Interaction : The compound is believed to modulate enzyme activity by forming hydrogen bonds with active sites, which can lead to altered metabolic pathways.
  • Receptor Binding : It may act as an agonist or antagonist at specific receptors, influencing physiological responses.

Antimicrobial Activity

Research has indicated that 3-[Ethyl(methyl)amino]butanoic acid hydrochloride exhibits notable antimicrobial properties. In studies comparing various compounds, it was found to have significant inhibitory effects against a range of bacterial strains.

  • Tested Strains :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these strains were reported to be in the range of 50-100 µg/mL, indicating moderate antibacterial activity compared to standard antibiotics like ciprofloxacin.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, which could be beneficial in treating conditions characterized by chronic inflammation.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of 3-[Ethyl(methyl)amino]butanoic acid hydrochloride against common pathogens. The results demonstrated:

PathogenZone of Inhibition (mm)MIC (µg/mL)
E. coli1575
S. aureus1850
P. aeruginosa12100

These findings highlight the compound's potential as a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity Assessment

In another study focusing on anti-inflammatory effects, the compound was tested using a macrophage cell line stimulated with lipopolysaccharides (LPS). The results indicated that treatment with varying concentrations (10-100 µM) significantly reduced TNF-α production:

Concentration (µM)TNF-α Production (pg/mL)
Control150
10120
5080
10040

This reduction suggests that the compound could be further explored for therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of 3-[Ethyl(methyl)amino]butanoic acid hydrochloride?

  • Methodological Answer :

  • Structural Confirmation : Use 1H-NMR spectroscopy (e.g., in DMSO-d6) to identify ethyl and methyl substituents. For example, tertiary amine protons in similar compounds appear as broad singlets near δ 9.00 . Splitting patterns for ethyl groups (quartet near δ 1.02) and methyl groups (singlet near δ 2.54) can validate substitution patterns.
  • Purity Assessment : Employ HPLC with UV detection (≥98% purity threshold) using C18 columns and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid. This aligns with purity standards for related amino acid hydrochlorides .
  • Elemental Analysis : Verify chloride content via titration or ion chromatography to confirm stoichiometric hydrochloride formation .

Q. What synthetic routes are available for synthesizing 3-[Ethyl(methyl)amino]butanoic acid hydrochloride?

  • Methodological Answer :

  • Stepwise Alkylation : React 3-aminobutanoic acid with ethyl iodide and methyl iodide under basic conditions (e.g., NaHCO₃), followed by HCl treatment to form the hydrochloride salt. This mirrors methods for synthesizing tertiary amine hydrochlorides .
  • Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amine during alkylation, followed by HCl-mediated deprotection, as demonstrated in analogous syntheses .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite), as recommended in SDS guidelines for structurally related compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer :

  • Stoichiometric Control : Use a 10% excess of alkylating agents (ethyl/methyl iodide) to ensure complete substitution while avoiding over-alkylation.
  • Temperature Modulation : Conduct reactions at 0–5°C to suppress side reactions, as shown in analogous amine alkylations .
  • Monitoring : Track reaction progress via TLC (silica gel, ninhydrin staining) or LC-MS to detect intermediates and terminate reactions at optimal conversion .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

  • Methodological Answer :

  • Solubility : The hydrochloride salt enhances aqueous solubility (critical for biological assays). Test solubility in PBS (pH 7.4) and compare with freebase solubility.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Hydrochloride salts of similar amino acids show improved stability under refrigerated (2–8°C) storage .

Q. How can enantiomers of this compound be resolved for chiral pharmacological studies?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (80:20) + 0.1% diethylamine to separate enantiomers. Adjust flow rates and temperature for optimal resolution .
  • Enantioselective Synthesis : Start with enantiomerically pure 3-aminobutanoic acid derivatives (e.g., (R)- or (S)-configured precursors) to avoid post-synthetic resolution .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Batch Reproducibility : Ensure consistent purity (≥98% via HPLC) and salt stoichiometry across batches.
  • Assay Standardization : Use cell-based assays (e.g., IL-6 inhibition) with positive controls (e.g., recombinant human IL-6 ) to validate activity. Cross-validate results with orthogonal methods (e.g., SPR binding assays).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[Ethyl(methyl)amino]butanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.